REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]2[C:17]([Cl:18])=[CH:16][C:15]([C:19](=[O:44])[NH:20][C:21]3[S:22][C:23]([N:32]4[CH2:37][CH2:36][N:35]([CH:38]5[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]5)[CH2:34][CH2:33]4)=[C:24]([C:26]4[S:27][CH:28]=[C:29]([Cl:31])[CH:30]=4)[N:25]=3)=[CH:14][N:13]=2)[CH2:8][CH2:7]1)=[O:5])C>CO.[OH-].[Na+]>[ClH:18].[Cl:18][C:17]1[C:12]([N:9]2[CH2:8][CH2:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]2)=[N:13][CH:14]=[C:15]([C:19](=[O:44])[NH:20][C:21]2[S:22][C:23]([N:32]3[CH2:37][CH2:36][N:35]([CH:38]4[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39]4)[CH2:34][CH2:33]3)=[C:24]([C:26]3[S:27][CH:28]=[C:29]([Cl:31])[CH:30]=3)[N:25]=2)[CH:16]=1 |f:2.3,4.5|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in 5 ml of EtOAc
|
Type
|
ADDITION
|
Details
|
0.2 ml of 1M HCl was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a while
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with diethylether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C(=NC=C(C1)C(NC=1SC(=C(N1)C=1SC=C(C1)Cl)N1CCN(CC1)C1CCCCC1)=O)N1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 131.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |